2-Hexanone, 5-chloro-

Description

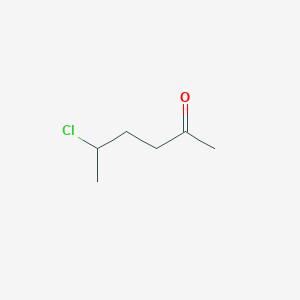

The introduction of a halogen atom into a ketone structure dramatically alters its electronic properties and reactivity, opening up new avenues for synthetic transformations. 2-Hexanone (B1666271), 5-chloro-, with its chlorine atom at the 5-position, is a prime example of a functionalized ketone that holds potential for various chemical explorations.

Halogenated ketones are pivotal intermediates in organic synthesis. The halogenation of a ketone, particularly at the alpha-carbon (the carbon adjacent to the carbonyl group), is a fundamental transformation. tutorchase.com This process can be catalyzed by either acid or base. wikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions favor the formation of an enolate. tutorchase.comwikipedia.org The presence of the halogen atom significantly influences the reactivity of the molecule. For instance, α-halo ketones are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. youtube.com This reactivity stems from the conversion of the typically nucleophilic α-carbon of an enol or enolate into an electrophilic center. youtube.com This "umpolung" or reversal of polarity is a powerful strategy in the construction of complex molecules. springernature.com

The position of the halogen atom is crucial. While α-halogenation is common, halogenation at other positions, such as the γ-position as seen in 2-Hexanone, 5-chloro- (if considering the carbonyl as position 2), also imparts unique chemical characteristics that are of interest for more complex synthetic pathways. rsc.org

The specific structure of 2-Hexanone, 5-chloro-, with a chlorine atom on the penultimate carbon of the hexan-2-one backbone, suggests several reasons for its detailed investigation. While direct research on this specific compound is not extensively documented in publicly available literature, its potential can be inferred from the behavior of similar functionalized ketones.

The primary rationale for investigating this compound lies in its potential as a building block in organic synthesis. The chlorine atom at the 5-position can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at that specific site. This could be valuable for the synthesis of more complex molecules with defined stereochemistry, especially if the starting material is chiral.

Furthermore, the presence of both a carbonyl group and a chloroalkane functionality within the same molecule allows for orthogonal reactivity. The ketone can undergo reactions at the carbonyl carbon or the α-carbons, while the C-Cl bond offers a site for different types of transformations. This dual reactivity makes it a versatile synthon.

Below is a data table outlining some of the key properties of 2-Hexanone, 5-chloro-:

| Property | Value |

| Chemical Formula | C6H11ClO |

| CAS Number | 102438-65-3 epa.govchemicalbook.comepa.govepa.gov |

| Molecular Weight | 134.6 g/mol chemicalbook.com |

| Synonyms | 5-Chloro-2-hexanone |

This data is compiled from publicly available chemical databases.

Current research on functionalized ketones is a vibrant area of organic chemistry. A significant focus is on the development of new catalytic methods for the selective functionalization of ketones. researchgate.netmdpi.com This includes the enantioselective α-functionalization to create chiral centers, which are prevalent in biologically active molecules and natural products. springernature.com

Researchers are exploring various strategies, such as using novel catalysts to control the regioselectivity of reactions on unsymmetrical ketones. wikipedia.org The development of greener synthetic methods, for example, using less hazardous reagents and solvents for halogenation, is another important trend. wikipedia.org

Properties

IUPAC Name |

5-chlorohexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(7)3-4-6(2)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVUNRTODZJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456826 | |

| Record name | 2-hexanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102438-65-3 | |

| Record name | 2-hexanone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hexanone, 5 Chloro

Classical Approaches to Chlorinated Ketone Synthesis

The traditional methods for synthesizing chlorinated ketones like 2-Hexanone (B1666271), 5-chloro- often involve multi-step processes that may lack high selectivity and can require harsh reaction conditions.

Carbonyl Functionalization Pathways

One of the classical routes to ketones involves the functionalization of carbonyl compounds. organic-chemistry.org This can be achieved through various reactions, such as the acylation of organometallic reagents or the oxidation of secondary alcohols. For the synthesis of 2-Hexanone, 5-chloro-, a precursor molecule could be functionalized to introduce the ketone group at the C-2 position. For instance, the reaction of a suitable organometallic reagent with an acyl chloride or ester containing the chloro-substituted hexyl chain could yield the target ketone. organic-chemistry.org

A specific example of a carbonyl functionalization pathway involves the use of 5-chloro-N-methoxy-N-methylpentanamide, which can be reacted with a methylating agent to form 2-Hexanone, 5-chloro-. guidechem.com Another approach starts with the condensation of methyl acetoacetate (B1235776) and 3-chloro-1-bromopropane to form a cyclic pyran ester, which is then treated with concentrated hydrochloric acid to yield 6-chloro-2-hexanone (B157210), a structural isomer of the target compound. niscpr.res.in

Halogenation Strategies at Specific Carbon Positions

Direct halogenation of a ketone at a specific carbon position is another classical strategy. masterorganicchemistry.com However, achieving regioselectivity in the chlorination of a molecule like 2-hexanone can be challenging due to the presence of multiple abstractable protons. The halogenation of 2-hexanone can occur at different positions depending on the reaction conditions. The use of specific halogenating agents and catalysts can help direct the chlorination to the desired C-5 position. organic-chemistry.org For instance, the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can facilitate the α-chlorination of ketones. organic-chemistry.org

Oxidative Transformations in Precursor Routes

Oxidative transformations of precursor molecules offer another avenue for the synthesis of 2-Hexanone, 5-chloro-. acs.org A common approach involves the oxidation of a corresponding secondary alcohol, 5-chloro-2-hexanol, to the ketone. Various oxidizing agents can be employed for this transformation, including chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

A patented process describes the preparation of 6-chloro-2-hexanone, an isomer, starting from the oxidation of methylcyclopentane (B18539) with ozone to form 1-methylcyclopentanol. google.com This is followed by reaction with an alkali metal hypochlorite (B82951) to form 1-methylcyclopentyl hypochlorite, which then rearranges upon heating to yield the chlorinated ketone. google.com Another method involves the oxidation of 6-chloro-2-hexanol using 2-iodoxybenzoic acid (IBX) in the presence of a catalytic amount of (±)-camphorsulfonic acid. chemicalbook.com

Reductive Transformations in Precursor Routes

Reductive methods can also be employed in the synthesis of chlorinated ketones. nih.govnih.gov A notable method involves the reductive chlorination of ketone trityl hydrazones. nih.govnih.gov This process transforms a ketone into the corresponding alkyl chloride through the formation of an α-chlorocarbinyl radical, which is then reduced. nih.govnih.gov While this method provides a direct conversion, its application to the specific synthesis of 2-Hexanone, 5-chloro- would depend on the availability of the appropriate precursor ketone. Another approach involves the hydrogenation of a ketal of a levulinic ester followed by reaction with hydrochloric acid to produce 5-chloro-2-pentanone, a related chlorinated ketone. google.com

Modern and Stereoselective Synthesis of 2-Hexanone, 5-chloro-

Modern synthetic methods often focus on achieving higher selectivity, milder reaction conditions, and the ability to control stereochemistry.

Chiral Auxiliary-Mediated Asymmetric Synthesis

For the synthesis of enantiomerically pure or enriched 2-Hexanone, 5-chloro-, chiral auxiliary-mediated asymmetric synthesis is a powerful strategy. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of 2-Hexanone, 5-chloro-, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the chlorine atom at the C-5 position or the formation of the ketone at C-2. For example, the alkylation of a chiral enolate derived from a ketone precursor using a chlorinating agent could proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of 2-Hexanone, 5-chloro-. The development of enantioselective nickel-catalyzed reductive acyl cross-coupling reactions provides a modern tool for generating acyclic α,α-disubstituted ketones with high enantioselectivity. acs.org While not a direct synthesis of 2-Hexanone, 5-chloro-, this methodology highlights the potential of modern catalytic systems in achieving stereocontrol in ketone synthesis.

Enantioselective Catalytic Methods (e.g., Sharpless Asymmetric Dihydroxylation, Shi's Asymmetric Epoxidation on precursors)

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis. For the preparation of optically active precursors to 2-Hexanone, 5-chloro-, methods like the Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation are pivotal.

The Sharpless Asymmetric Dihydroxylation allows for the conversion of alkenes into vicinal diols with high enantiomeric excess. wikipedia.orgencyclopedia.pub This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, such as (DHQ)2-PHAL or (DHQD)2-PHAL, and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The choice of ligand dictates the stereochemical outcome of the diol product. wikipedia.org For instance, the dihydroxylation of a suitable unsaturated precursor, like 5-methyl-3-hexene, could yield a chiral diol, which can then be further manipulated to produce the target chlorinated ketone. The reaction is known to be highly site-selective, favoring the more electron-rich double bond in a polyunsaturated substrate. wikipedia.orgscribd.com

Shi's Asymmetric Epoxidation offers another powerful tool for introducing chirality. This method utilizes a fructose-derived organocatalyst to epoxidize alkenes, particularly unfunctionalized trans-olefins and trisubstituted alkenes, with high enantioselectivity. wikipedia.orgnrochemistry.com The active oxidant is a dioxirane (B86890) intermediate generated in situ from the ketone catalyst and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate). wikipedia.orgnrochemistry.com The reaction proceeds via transfer of an oxygen atom from the dioxirane to the alkene. wikipedia.org The application of Shi's epoxidation to an appropriate unsaturated precursor would generate a chiral epoxide, a versatile intermediate that can be opened with a chloride source to install the desired functionality for arriving at 2-Hexanone, 5-chloro-. Studies on α,β-unsaturated oximes have shown that Shi epoxidation can proceed with moderate enantioselectivity. jst.go.jp

Chemo- and Regioselective Synthesis of Chlorinated Ketones

Achieving chemo- and regioselectivity is crucial when synthesizing molecules with multiple reactive sites. For 2-Hexanone, 5-chloro-, this entails introducing a chlorine atom specifically at the C-5 position while leaving the ketone and other parts of the molecule intact.

Various methods for the synthesis of chlorinated ketones have been reported. One approach involves the ring-opening of cyclobutanol (B46151) derivatives. For example, the cerium(IV)-mediated oxidative coupling of 1-substituted cyclobutanols with inorganic halides can produce γ-haloketones. nih.gov This method has been shown to be effective for the synthesis of γ-iodo and γ-bromo ketones, with the halide adding to the least hindered carbon of the cyclobutanol ring. nih.gov

Another strategy involves the direct chlorination of ketones. While traditional methods can lead to mixtures of products, modern catalytic systems offer greater control. For instance, palladium-catalyzed ortho-selective C-H bond chlorination has been developed for aromatic ketones, although its direct applicability to aliphatic ketones like 2-hexanone needs to be considered. rhhz.net The use of specific chlorinating agents is also key. For example, N,N-dichloro-p-toluenesulfonamide has been used for the one-pot synthesis of α-chloro ketones from secondary alcohols, where the alcohol is first oxidized to the ketone in situ and then chlorinated. oup.com

The synthesis of 3-thiocyanato-5-chloro-2-hexanone has been achieved by reacting 3,5-dichloro-2-hexanone with potassium rhodanide, demonstrating a selective reaction at one of the chlorinated positions. google.com This intermediate highlights the possibility of introducing different functionalities at specific carbons.

Atom-Economical and Green Chemistry Approaches

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are increasingly important in chemical synthesis. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product.

A notable atom-economical approach for the synthesis of α-halomethyl ketones is the gold-catalyzed hydration of haloalkynes. nih.govacs.orgorganic-chemistry.org This method avoids the use of halogenating agents and the formation of byproducts often associated with traditional α-halogenation of ketones. nih.govorganic-chemistry.org The reaction exhibits broad functional group tolerance and can be scaled up, sometimes with reduced catalyst loading. organic-chemistry.org Heterogeneous gold(I) catalysts have also been developed, offering advantages such as catalyst recyclability. sci-hub.se

Microwave-assisted organic synthesis represents another green chemical approach, often leading to shorter reaction times, higher yields, and reduced solvent usage. univpancasila.ac.id While specific examples for 2-Hexanone, 5-chloro- are not detailed, the general applicability of microwave heating to accelerate substitution and other reaction types is well-established. univpancasila.ac.id

Optimization of Reaction Conditions for Scalable Production of 2-Hexanone, 5-chloro-

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Solvent Effects and Reaction Mediums

The choice of solvent can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. The polarity and protic or aprotic nature of the solvent can affect the stability of reactants, intermediates, and transition states. For instance, in the synthesis of α-chloro ketones from secondary alcohols using N,N-dichloro-p-toluenesulfonamide, acetonitrile (B52724) was found to be the optimal solvent among those tested. oup.com The keto-enol tautomerism of ketones, which can influence their reactivity, is also known to be affected by the solvent environment. researchgate.netacs.org In some cases, reactions can be performed without a solvent, which increases the space-time yield and reduces waste. google.com

Catalyst Selection and Loading

The catalyst is a critical component in many synthetic transformations, and its selection and loading are key optimization parameters. For the synthesis of chlorinated ketones, various catalysts have been employed. In the chlorination of ketones, mineral acids like hydrochloric acid can act as catalysts to reduce the induction period of the reaction. google.com The amount of catalyst used is typically small, ranging from 0.2% to 3% based on the weight of the ketone. google.com In gold-catalyzed hydrations of haloalkynes, catalyst loading can sometimes be reduced during scale-up while maintaining high yields. organic-chemistry.org For the chlorination of ketones with phosgene, catalytic amounts of a triarylphosphine oxide (0.1 to 10 mol %) are sufficient. google.com

Temperature and Pressure Influence on Yield and Selectivity

Temperature and pressure are fundamental process parameters that can have a profound impact on reaction yield and selectivity. In the synthesis of 6-chloro-2-hexanone from 1-methylcyclopentyl hypochlorite, conducting the reaction at 0°C compared to 25°C led to a decrease in the formation of a dichloro impurity. google.com The chlorination of ketones using gaseous chlorine in the presence of an acidic catalyst can be carried out at ordinary temperatures. google.com In other processes, such as the chlorination of ketones with a triarylphosphine oxide catalyst, reaction temperatures are preferably in the range of 70 to 200°C. google.com The effects of temperature and pressure are often interconnected and must be optimized in tandem to achieve the desired outcome. numberanalytics.com

Interactive Data Table: Synthesis of Chloro-Ketones

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Butanone | Gaseous chlorine | Hydrochloric acid (1%) | - | 20 | Monochlorinated 2-butanone | Good | google.com |

| 1-Phenylpropan-1-ol | N,N-Dichloro-p-toluenesulfonamide | - | Acetonitrile | Reflux | α-Chloro-propiophenone | 85 | oup.com |

| 3,5-Dichloro-2-hexanone | Potassium rhodanide | - | Acetone | - | 3-Thiocyanato-5-chloro-2-hexanone | 93 | google.com |

| 1-Methylcyclopentanol | Sodium hypochlorite | Acetic acid | - | 0-20 | 6-Chloro-2-hexanone | 86-89 (GC) | google.com |

| Ketones (general) | Phosgene | Triphenylphosphine oxide (1-3 mol%) | - | 80-150 | Chloroalkenes | - | google.com |

Process Intensification Techniques

The synthesis of 2-Hexanone, 5-chloro- can be significantly enhanced through the application of process intensification (PI) techniques. These methodologies aim to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes compared to traditional batch production. Key PI approaches applicable to the synthesis of this compound include continuous flow chemistry and microwave-assisted synthesis, which offer substantial improvements in reaction control, safety, and efficiency.

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from conventional batch processing. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product purity, and enhanced safety profiles.

For the synthesis of halogenated ketones like 2-Hexanone, 5-chloro-, flow chemistry can be particularly advantageous. The large-scale production of the structurally similar 6-chloro-2-hexanone already utilizes continuous-flow reactors, demonstrating the industrial viability of this approach for related compounds. The synthesis of 5-chloro-2-pentanone, another analogous short-chain chloroketone, has also been successfully demonstrated in a continuous flow-through hydrogenation reactor, highlighting the versatility of this technique. google.com

The implementation of flow chemistry for the synthesis of 2-Hexanone, 5-chloro- would likely involve the use of packed-bed reactors containing immobilized catalysts or reagents. This setup not only facilitates continuous production but also simplifies downstream purification processes. The enhanced heat and mass transfer characteristics of flow reactors allow for the use of highly exothermic or rapid reactions with greater control, minimizing the formation of byproducts.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Halogenated Ketones

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes bspublications.net |

| Yield | Variable, often moderate | Generally higher and more consistent nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reactor volumes and better heat dissipation rsc.org |

| Scalability | Difficult, often requires re-optimization | Simpler, by running the system for longer durations or parallelizing reactors |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another powerful process intensification technique that utilizes microwave radiation to heat reactions. anton-paar.com Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture. nih.gov This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and increased product yields. bspublications.net

The synthesis of various heterocyclic compounds has demonstrated the benefits of microwave irradiation, with reactions completing in minutes instead of hours and yields increasing significantly compared to conventional heating. nih.gov For the synthesis of 2-Hexanone, 5-chloro-, microwave-assisted methods could be applied to several synthetic steps, such as the chlorination of a precursor alcohol or the ring-opening of a cyclic ether. The use of polar solvents, which are common in such syntheses, would facilitate efficient microwave absorption and rapid heating. bspublications.net

Table 2: Potential Advantages of Microwave-Assisted Synthesis for 2-Hexanone, 5-chloro-

| Aspect | Potential Benefit | Reference |

|---|---|---|

| Reaction Speed | Reduction of reaction times from hours to minutes. | bspublications.net |

| Yield Improvement | Higher conversion rates and product yields. | nih.gov |

| Purity | Reduced formation of byproducts due to shorter reaction times and uniform heating. | nih.gov |

| Energy Efficiency | More efficient energy transfer directly to the reacting molecules. | anton-paar.com |

The combination of flow chemistry with microwave heating can offer synergistic benefits, further intensifying the synthetic process. A continuous flow microwave reactor could enable the rapid and safe on-demand production of 2-Hexanone, 5-chloro- with excellent control over the reaction conditions.

Mechanistic Investigations of 2 Hexanone, 5 Chloro Reactivity and Transformations

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom in 2-Hexanone (B1666271), 5-chloro- can be displaced by various nucleophiles. cymitquimica.com These reactions are fundamental to its role as an intermediate in organic synthesis. cymitquimica.comlookchem.com

Nucleophilic substitution reactions of haloalkanes can proceed through different mechanistic pathways, primarily SN1 and SN2. The operative mechanism is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com For 2-Hexanone, 5-chloro-, which is a secondary alkyl halide, both SN1 and SN2 pathways are theoretically possible and often compete. libretexts.org

Kinetic and thermodynamic parameters for the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines have been studied, providing insights into the factors governing such nucleophilic substitutions. researchgate.net While not directly on 2-Hexanone, 5-chloro-, these studies on similar systems highlight the importance of the isokinetic relationship and the influence of solvent on the enthalpy and entropy of activation. researchgate.net

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | SN1 Favored | SN2 Favored |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak | Strong |

| Leaving Group | Good | Good |

| Solvent | Polar Protic | Polar Aprotic |

Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic substitution reactions of 2-Hexanone, 5-chloro-.

Steric Factors: The accessibility of the electrophilic carbon atom bearing the chlorine is a key determinant. Increased steric hindrance around the reaction center disfavors the SN2 pathway, which requires a backside attack by the nucleophile. studentski.net For secondary halides like 2-Hexanone, 5-chloro-, steric hindrance is a significant consideration that can slow down SN2 reactions compared to primary halides. cdnsciencepub.comyoutube.com

Electronic Factors: The carbonyl group in 2-Hexanone, 5-chloro- exerts a strong electron-withdrawing inductive effect. This effect can influence the reactivity at the C-Cl bond. Electron-withdrawing groups can deactivate nearby sites for certain types of reactions. nih.gov In the context of nucleophilic substitution, the partial positive charge on the carbon atom bonded to the chlorine is enhanced, potentially making it more susceptible to nucleophilic attack. However, the proximity of the carbonyl group can also lead to electrostatic interactions with the incoming nucleophile, which can either be attractive or repulsive depending on the specific geometry of the transition state. cdnsciencepub.com Studies on α-halo ketones have shown that electrostatic attraction between the nucleophile and the carbonyl carbon can be a significant factor. cdnsciencepub.com

Elimination reactions, primarily E1 and E2, often compete with nucleophilic substitution reactions, especially with secondary and tertiary alkyl halides. libretexts.orgamazonaws.com The outcome of the reaction (substitution vs. elimination) is heavily influenced by the nature of the nucleophile (its basicity), the reaction temperature, and the solvent. youtube.com

Strong, sterically hindered bases favor elimination reactions. libretexts.org For a secondary halide like 2-Hexanone, 5-chloro-, a strong base will favor the E2 pathway, leading to the formation of an alkene. youtube.com Higher temperatures generally favor elimination over substitution because elimination reactions typically have a higher entropy of activation. youtube.com The Zaitsev rule often predicts the major alkene product, which is the most substituted and therefore most stable alkene. amazonaws.com However, the regioselectivity of the elimination can be influenced by steric factors. amazonaws.com

Table 2: Conditions Favoring Substitution vs. Elimination

| Condition | Favors Substitution | Favors Elimination |

| Nucleophile/Base | Strong, non-basic nucleophiles | Strong, bulky bases |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate | Primary halides | Tertiary halides |

Carbonyl Group Transformations

The carbonyl group of 2-Hexanone, 5-chloro- is a site of significant reactivity, undergoing nucleophilic addition and processes related to the acidity of its α-hydrogens. soka.ac.jp

The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. soka.ac.jpscribd.com Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater polarization of the carbonyl group. studentski.netscribd.com

The mechanism of nucleophilic addition typically involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. cocodoc.com This intermediate can then be protonated to yield the final alcohol product. soka.ac.jp These reactions can be catalyzed by either acid or base. scribd.com Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbon more electrophilic. masterorganicchemistry.com Base catalysis often involves the deprotonation of the nucleophile, making it more potent. libretexts.org

Ketones with α-hydrogens, such as 2-Hexanone, 5-chloro-, can exist in equilibrium with their enol tautomers. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism is a fundamental process that underpins much of the reactivity at the α-carbon. masterorganicchemistry.com The enol form, while typically less stable than the keto form for simple ketones, is a key nucleophilic intermediate in several reactions. masterorganicchemistry.comresearchgate.net

The enolization process can be catalyzed by both acids and bases. libretexts.org

Acid-catalyzed enolization involves the protonation of the carbonyl oxygen, followed by the removal of an α-proton by a weak base (like water or the conjugate base of the acid catalyst). masterorganicchemistry.comlibretexts.org

Base-catalyzed enolization proceeds through the removal of an α-proton by a base to form an enolate ion, which is a resonance-stabilized nucleophile. Protonation of the enolate oxygen then yields the enol. libretexts.org

The stability of the resulting enol can influence the regioselectivity of enolization in unsymmetrical ketones. libretexts.org In general, the more substituted enol is thermodynamically more stable. libretexts.org The enol content of simple ketones is generally low, but can be influenced by factors such as solvent and the presence of other functional groups. cdnsciencepub.com

Alpha-Halogenation Reactions

The alpha-halogenation of ketones is a fundamental transformation in organic synthesis that involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. fiveable.me For an unsymmetrical ketone like 2-hexanone, 5-chloro-, which possesses two different α-carbons (C1 and C3), the regioselectivity of the reaction is a critical consideration. The reaction mechanism and outcome are highly dependent on the reaction conditions, specifically whether the process is catalyzed by acid or base. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. masterorganicchemistry.com The rate-determining step is the formation of this enol, which is then rapidly attacked by the halogen (e.g., Cl₂, Br₂, I₂). libretexts.orgmasterorganicchemistry.com Kinetic studies have shown that the rate of reaction is independent of the halogen concentration, supporting the enol formation as the slow step. libretexts.org For 2-hexanone, 5-chloro-, two possible enols can form. The thermodynamic enol is typically the more substituted one (at C3), while the kinetic enol is the less substituted one (at C1). Generally, acid-catalyzed halogenation favors the formation of the more substituted α-halo ketone. The electron-withdrawing effect of the chlorine atom at the 5-position may slightly influence the acidity of the protons at C3, but typically, monohalogenation is the major outcome under acidic catalysis. libretexts.org

In contrast, base-promoted α-halogenation occurs via an enolate intermediate. libretexts.org The presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens. libretexts.org This makes the monohalogenated product more reactive than the starting ketone, often leading to multiple halogenations at the same carbon. libretexts.orglibretexts.org For 2-hexanone, 5-chloro-, reaction with a halogen in the presence of a base would likely lead to polyhalogenation at the C1 methyl group. This process is the basis for the haloform reaction, where methyl ketones are converted into a carboxylate and a haloform (CHX₃). libretexts.org

Alternative halogenating agents such as N-halosuccinimides (NCS, NBS, NIS) can also be employed, sometimes under neutral or mildly acidic conditions, to achieve α-halogenation. researchgate.net

Table 1: Summary of Alpha-Halogenation Conditions for 2-Hexanone, 5-chloro-

| Condition | Reagents | Probable Intermediate | Major Product(s) | Notes |

| Acid-Catalyzed | Br₂ / CH₃COOH | Enol | 3-Bromo-5-chloro-2-hexanone | Favors substitution at the more substituted α-carbon. Monohalogenation is typical. libretexts.org |

| Base-Promoted | 3 eq. I₂ / NaOH | Enolate | 4-chloropentanoate and Iodoform (CHI₃) | Leads to the haloform reaction due to polyhalogenation at the methyl group. libretexts.org |

| N-Halosuccinimide | NBS / p-TSA (cat.) | Enol | 3-Bromo-5-chloro-2-hexanone | Can provide a milder alternative to using elemental halogens. researchgate.net |

Rearrangement Reactions and Fragmentation Pathways

The study of fragmentation pathways, primarily through mass spectrometry, provides significant insight into the structure and reactivity of molecules. For ketones like 2-hexanone, 5-chloro-, two principal fragmentation patterns upon electron ionization are alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons. libretexts.org This breakage results in the formation of a stable acylium ion and a radical. For 2-hexanone, 5-chloro-, cleavage can occur on either side of the carbonyl group:

Cleavage of the C1-C2 bond: This yields a methyl radical (•CH₃) and a 5-chloro-2-oxopentyl acylium ion. The primary observed fragment would be the acylium ion [CH₃(CHCl)CH₂CH₂CO]⁺.

Cleavage of the C2-C3 bond: This results in a 4-chlorobutyl radical (•CH₂(CHCl)CH₂CH₃) and an acetyl cation [CH₃CO]⁺. The acetyl cation is a common fragment for methyl ketones and is often observed as a prominent peak at m/z = 43. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a hydrogen atom on the gamma (γ) carbon. libretexts.org The mechanism involves the intramolecular transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. youtube.com This produces a neutral alkene and a new radical cation. In 2-hexanone, the γ-hydrogens are on C5. The presence of a chlorine atom at C5 in 2-hexanone, 5-chloro- makes the transfer of this hydrogen possible. The rearrangement would lead to the expulsion of a neutral propene molecule and the formation of an enol radical cation. The mass spectrum of 2-hexanone typically shows a McLafferty fragment at an m/z of 58. youtube.comlibretexts.org For 2-hexanone, 5-chloro-, the resulting enol fragment would be [CH₂(OH)C(CH₂Cl)]•⁺, and the mass of this fragment would need to be calculated considering the chloro-substituent.

Table 2: Predicted Mass Spectrometry Fragments for 2-Hexanone, 5-chloro- (Note: Calculations are based on the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ³⁵Cl. The molecular ion [M]•⁺ would appear at m/z = 134.)

| Fragmentation Pathway | Bond Cleaved | Resulting Cationic Fragment | Predicted m/z | Resulting Neutral Fragment |

| Molecular Ion | - | [CH₃COCH₂CH₂(CHCl)CH₃]•⁺ | 134/136 | - |

| Alpha-Cleavage | C1-C2 | [CH₃(CHCl)CH₂CH₂CO]⁺ | 119/121 | •CH₃ |

| Alpha-Cleavage | C2-C3 | [CH₃CO]⁺ | 43 | •CH₂CH₂(CHCl)CH₃ |

| McLafferty Rearrangement | C3-C4 (after H-transfer from C5) | [CH₃C(OH)=CH₂]•⁺ | 58 | CH₂=CH(CHCl)CH₃ |

Radical and Organometallic Reactions

Radical reactions are crucial in atmospheric chemistry, where the hydroxyl (OH) radical is a primary oxidant. acs.org Linear ketones like 2-hexanone are known to react with OH radicals, and this reaction serves as a significant degradation pathway in the troposphere. acs.orgresearcher.life The reaction proceeds via hydrogen atom abstraction from the ketone by the OH radical, forming a water molecule and a ketone radical.

The rate of H-atom abstraction depends on the C-H bond strength. In 2-hexanone, abstraction can occur at any carbon position. The presence of the electron-withdrawing carbonyl group activates the α-hydrogens, while the other alkyl hydrogens remain susceptible. For 2-hexanone, 5-chloro-, the chlorine atom at the 5-position will also influence the reactivity. Its electron-withdrawing inductive effect can slightly strengthen the C-H bonds on adjacent carbons (C4 and C5), potentially decreasing the rate of abstraction at these sites compared to the unsubstituted analog.

The products of the OH radical-initiated reaction of n-hexane are known to include 2-hexanone, indicating that ketones are stable products in atmospheric radical chain reactions. dcceew.gov.au The subsequent reaction of 2-hexanone itself leads to further degradation products.

Table 3: Kinetic Data for the Reaction of OH Radicals with Linear Ketones at 298 K

| Ketone | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| 2-Butanone | (1.04 ± 0.74) x 10⁻¹² | ~11 days |

| 2-Pentanone | (3.14 ± 0.40) x 10⁻¹² | ~3.7 days |

| 2-Hexanone | (6.37 ± 1.40) x 10⁻¹² | ~1.8 days |

| 2-Heptanone | (8.22 ± 1.10) x 10⁻¹² | ~1.4 days |

| Data sourced from kinetic studies of OH radical reactions. acs.org Atmospheric lifetime is an estimate based on a global average OH concentration. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch The C-Cl bond in 2-hexanone, 5-chloro- represents a potential site for such transformations. While the aliphatic C-Cl bond is generally less reactive than aryl or vinyl chlorides, it can participate in certain palladium-catalyzed reactions, particularly with electron-rich phosphine (B1218219) ligands and appropriate reaction conditions.

Potential transformations could include:

Heck Reaction: The coupling of the alkyl halide with an alkene. This would involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination to yield a substituted alkene.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) in the presence of a base. This would form a new carbon-carbon bond at the C5 position, replacing the chlorine atom.

Negishi Coupling: Coupling with an organozinc reagent, which is often highly effective for reactions involving alkyl halides. chemie-brunschwig.ch

A related compound, 6-chloro-2-hexanone (B157210), has been documented as a substrate in the synthesis of other organic compounds, highlighting the utility of chloro-ketones in synthetic sequences that may involve transition metals. lookchem.com

Table 4: Potential Palladium-Catalyzed Reactions of 2-Hexanone, 5-chloro-

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-hexanone |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Phenyl-5-hepten-2-one |

| Negishi Coupling | Ethylzinc chloride | PdCl₂(dppf) | 5-Ethyl-2-hexanone |

Grignard reagents (RMgX) are potent nucleophiles and strong bases that readily react with carbonyl compounds. ebsco.comthermofisher.com The quintessential reaction of a Grignard reagent with a ketone, such as 2-hexanone, 5-chloro-, is the nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org This reaction forms a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. youtube.com

The mechanism involves the attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. Subsequent protonation with a weak acid (e.g., H₃O⁺) furnishes the final tertiary alcohol product. libretexts.orgyoutube.com

A potential limitation is that Grignard reagents cannot be prepared from organohalides that contain acidic protons or other reactive functional groups in the same molecule. libretexts.org While 2-hexanone, 5-chloro- itself is the substrate, not the Grignard precursor, the presence of the C-Cl bond could theoretically lead to side reactions like elimination or metal-halogen exchange, although addition to the highly electrophilic ketone carbonyl is expected to be the dominant pathway.

Table 5: Reaction of 2-Hexanone, 5-chloro- with Various Grignard Reagents

| Grignard Reagent (RMgX) | Reagent Name | Intermediate (Magnesium Alkoxide) | Final Product (Tertiary Alcohol) |

| CH₃MgBr | Methylmagnesium bromide | 5-chloro-2-methyl-2-hexanoxide magnesium bromide | 5-Chloro-2-methyl-2-hexanol |

| CH₃CH₂MgBr | Ethylmagnesium bromide | 5-chloro-2-ethyl-2-hexanoxide magnesium bromide | 2-Ethyl-5-chloro-2-hexanol |

| C₆H₅MgBr | Phenylmagnesium bromide | 5-chloro-2-phenyl-2-hexanoxide magnesium bromide | 5-Chloro-2-phenyl-2-hexanol |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Hexanone, 5 Chloro

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental in separating 2-Hexanone (B1666271), 5-chloro- from impurities, starting materials, and potential isomers. The choice of method depends on the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) Method Development and Validation

Given its volatility, Gas Chromatography (GC) is a primary technique for the analysis of 2-Hexanone, 5-chloro-. impactfactor.org Method development is a systematic process that involves optimizing various parameters to achieve the desired separation. researchgate.net

Method Development: The development of a robust GC method begins with the selection of appropriate chromatographic conditions. Key steps include: researchgate.net

Column Selection: A column with a mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, is often suitable for separating halogenated ketones from non-polar and polar impurities.

Inlet Parameters: A split/splitless injector is typically used. The injector temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature gradient is employed to ensure good resolution of peaks. The program starts at a lower temperature to separate volatile components and ramps up to elute less volatile compounds.

Detector Selection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification. impactfactor.org An Electron Capture Detector (ECD) can also be used for enhanced sensitivity towards halogenated compounds.

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. mdpi.com Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. mdpi.comirost.ir

Table 1: Hypothetical GC Validation Parameters for 2-Hexanone, 5-chloro- Analysis

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | The analyte peak is well-resolved from other components. | Peak purity index > 0.995 |

| Linearity (R²) | Correlation coefficient ≥ 0.995 | 0.9991 |

| Range | Established by linearity studies. | 1 µg/mL - 100 µg/mL |

| Accuracy (% Recovery) | Typically 80-120% | 98.5% - 101.2% |

| Precision (% RSD) | Repeatability ≤ 2%, Intermediate Precision ≤ 3% | Repeatability: 1.1%, Intermediate: 2.3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.25 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.75 µg/mL |

High-Performance Liquid Chromatography (HPLC) Applications

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for analyzing thermally unstable impurities or for non-volatile derivatives of 2-Hexanone, 5-chloro-. preprints.org HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. preprints.orgbasicmedicalkey.com

Reversed-phase HPLC is the most common mode used. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.

Table 2: Typical HPLC Conditions for Analysis of Ketones

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV/Visible Detector at a low wavelength (e.g., 210 nm) |

| Injection Volume | 10-20 µL |

HPLC methods offer advantages such as less risk of sample degradation due to the absence of high temperatures in the separation process. basicmedicalkey.com

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

For highly complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC × GC) is an advanced solution. chemistry-matters.comazom.com This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.org The entire effluent from the first-dimension column is sequentially transferred to the second, shorter column for a rapid, secondary separation. azom.com

This approach dramatically increases peak capacity and resolution, allowing for the separation of co-eluting compounds and providing structured, group-type separations. azom.comdlr.de For an analysis involving 2-Hexanone, 5-chloro-, a common setup would involve a non-polar first-dimension column and a polar second-dimension column. This configuration separates compounds first by their boiling point and then by their polarity, which is highly effective for isolating specific halogenated compounds from a complex hydrocarbon matrix. acs.org

The enhanced separation power of GC × GC can be crucial for isomer-specific analysis and for fingerprinting contaminants in environmental or forensic investigations. chemistry-matters.com

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of 2-Hexanone, 5-chloro-, providing molecular weight information and structural details through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique commonly coupled with GC. emory.edu In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org This extensive fragmentation provides a characteristic "fingerprint" mass spectrum that is valuable for structural elucidation and library matching. youtube.com

For 2-Hexanone, 5-chloro- (molecular weight ≈ 134.59 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺˙) and several key fragment ions resulting from characteristic cleavage pathways for ketones and halogenated compounds.

Expected Fragmentation Pattern:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can lead to the loss of a methyl radical (•CH₃) or a chlorobutyl radical (•C₄H₈Cl).

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Loss of Chlorine: Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Table 3: Predicted Major Fragment Ions of 2-Hexanone, 5-chloro- in EI-MS

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 134/136 | [C₆H₁₁ClO]⁺˙ | Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 119/121 | [C₅H₈ClO]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 99 | [C₆H₁₁O]⁺ | Loss of •Cl |

| 71 | [C₄H₇O]⁺ | McLafferty Rearrangement (Loss of C₂H₄) - if applicable |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (Loss of •C₄H₈Cl) |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

ESI and APCI are "soft" ionization techniques, typically coupled with HPLC, that cause minimal fragmentation. labx.com They are particularly useful for confirming the molecular weight of an analyte.

Electrospray Ionization (ESI): ESI is most effective for polar and ionizable compounds that can form ions in solution. youtube.com For a relatively non-polar, non-ionizable molecule like 2-Hexanone, 5-chloro-, ESI is generally not the optimal technique, though adduct formation with ions from the mobile phase (e.g., [M+Na]⁺) is sometimes possible. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with molecular weights typically under 1500 Da. labx.comnih.gov The analyte, dissolved in the LC mobile phase, is vaporized in a heated nebulizer and then ionized by a corona discharge. nih.gov This process usually results in the formation of a protonated molecule, [M+H]⁺. nih.gov APCI is more versatile than ESI for compounds that are less polar and is compatible with a wider range of solvents and higher flow rates. labx.comyoutube.com

Table 4: Comparison of ESI and APCI for 2-Hexanone, 5-chloro- Analysis

| Technique | Principle | Applicability to 2-Hexanone, 5-chloro- | Expected Primary Ion |

|---|---|---|---|

| ESI | Ion formation from solution via a high-voltage spray. | Low. The compound lacks easily ionizable functional groups. | Weak signal; possibly [M+H]⁺ or adducts like [M+Na]⁺. |

| APCI | Gas-phase ion-molecule reactions initiated by a corona discharge. | High. Suitable for moderately non-polar, volatile compounds. | Strong signal for the protonated molecule [M+H]⁺ (m/z 135/137). |

The combination of these advanced analytical techniques provides a powerful toolkit for the rigorous characterization of 2-Hexanone, 5-chloro-, ensuring its identity, purity, and quantity can be determined with high confidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 2-Hexanone, 5-chloro- (C₆H₁₁ClO), HRMS provides an exact mass measurement that confirms its elemental makeup. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in an approximate 3:1 ratio. HRMS can resolve these isotopic peaks, and the accurate mass of the monoisotopic peak (containing ³⁵Cl) is used to calculate the elemental formula. This high level of precision is invaluable for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

Table 1: HRMS Data for 2-Hexanone, 5-chloro-

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO |

| Monoisotopic Mass (Calculated) | 134.04984 Da |

| M+2 Isotope Peak (³⁷Cl) | ~32% of M+ peak |

Note: The data in this table is based on theoretical calculations for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion (in this case, the molecular ion of 2-Hexanone, 5-chloro-) and analyzing the resulting product ions. This fragmentation is not random; it follows predictable chemical pathways dictated by the molecule's structure, allowing for the characterization of its functional groups and connectivity.

The fragmentation of 2-Hexanone, 5-chloro- is expected to be directed by the ketone and the chloroalkane moieties. Key fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the formation of stable acylium ions. For 2-Hexanone, 5-chloro-, this can result in the loss of a methyl radical (•CH₃) or a chlorobutyl radical (•C₄H₈Cl).

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of Halogen: Cleavage of the carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (•Cl) or a neutral molecule of hydrogen chloride (HCl).

Table 2: Predicted MS/MS Fragmentation for 2-Hexanone, 5-chloro-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 134/136 [M]⁺ | 119/121 | •CH₃ | Alpha-cleavage |

| 134/136 [M]⁺ | 99 | •Cl | Loss of chlorine radical |

| 134/136 [M]⁺ | 98 | HCl | Loss of hydrogen chloride |

Note: The data in this table is based on predicted fragmentation patterns for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The predicted ¹H NMR spectrum of 2-Hexanone, 5-chloro- would show distinct signals for each unique proton environment.

Table 3: Predicted ¹H NMR Spectral Data for 2-Hexanone, 5-chloro-

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-H₃ | ~2.2 | Singlet (s) | 3H |

| C3-H₂ | ~2.7 | Triplet (t) | 2H |

| C4-H₂ | ~2.0 | Multiplet (m) | 2H |

| C5-H | ~4.1 | Multiplet (m) | 1H |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, including DEPT

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, alkyl halide, alkyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 4: Predicted ¹³C NMR and DEPT Spectral Data for 2-Hexanone, 5-chloro-

| Atom Position | Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C1 | ~30 | Positive (CH₃) |

| C2 | ~208 | No Signal (C) |

| C3 | ~42 | Negative (CH₂) |

| C4 | ~35 | Negative (CH₂) |

| C5 | ~58 | Positive (CH) |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-Hexanone, 5-chloro-, COSY would show a correlation between the C6-H₃ doublet and the C5-H multiplet, between the C5-H and the C4-H₂, and between the C4-H₂ and the C3-H₂. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. sdsu.eduyoutube.com For instance, the protons on C1 (the methyl ketone) would show a correlation to the carbonyl carbon (C2). The proton on C5 would show correlations to carbons C3, C4, and C6, confirming the connectivity around the chlorine-bearing carbon.

Solid-State NMR Applications

While less common for simple liquid compounds, Solid-State NMR (SSNMR) provides valuable information if 2-Hexanone, 5-chloro- is analyzed in a crystalline or amorphous solid form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural data. libretexts.orgemory.edu

Potential applications of SSNMR for this compound include:

Polymorphism Analysis: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Conformational Analysis: Determining the specific conformation (spatial arrangement of atoms) adopted by the molecule in the solid state.

Intermolecular Interactions: Probing non-covalent interactions, such as halogen bonding, which can be significant in the solid state for chlorinated compounds. nih.govrsc.org SSNMR is particularly sensitive to the local environment and can provide details on bond lengths and geometries within the crystal lattice. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are indispensable tools for the elucidation of the molecular structure and electronic properties of 2-Hexanone, 5-chloro-. These techniques provide detailed information about the functional groups present, the nature of chemical bonds, and the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Hexanone, 5-chloro- is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which is characteristic of ketones. For aliphatic ketones like 2-hexanone, this peak typically appears around 1715 cm⁻¹. The presence of the electronegative chlorine atom at the 5-position can induce a slight shift in the frequency of this absorption. Another key diagnostic peak is the stretching vibration of the carbon-chlorine (C-Cl) bond, which is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Additional bands corresponding to C-H stretching and bending vibrations of the alkyl chain are also present.

Interactive Table: Characteristic FTIR Absorption Bands for 2-Hexanone, 5-chloro-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1715 | Strong |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850-3000 | Medium-Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350-1470 | Variable |

| C-Cl Stretch | Alkyl Halide | 600-800 | Medium-Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and solvent used during analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.orgmsu.edu The chromophores in 2-Hexanone, 5-chloro-, namely the carbonyl group and the chlorine atom, are responsible for its UV absorption profile.

Ketones typically exhibit two main electronic transitions: a weak n → π* (non-bonding to pi-antibonding) transition and a more intense π → π* (pi-bonding to pi-antibonding) transition. youtube.comlibretexts.orglumenlearning.com The n → π* transition involves the excitation of an electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically around 270-300 nm for simple ketones. The π → π* transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=O group, is much more intense and occurs at a shorter wavelength, usually below 200 nm. libretexts.orglumenlearning.com The presence of the chlorine atom, an auxochrome, may cause a slight shift in the position and intensity of these absorption maxima.

Interactive Table: Expected Electronic Transitions for 2-Hexanone, 5-chloro-

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | Carbonyl (C=O) | ~270-300 | Low (<100) |

| π → π | Carbonyl (C=O) | <200 | High (>1000) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For 2-Hexanone, 5-chloro-, the Raman spectrum would provide valuable information about the carbon backbone and the C-Cl bond. The C-C bond stretching and skeletal vibrations within the hexanone chain would be clearly visible. The symmetric C-H stretching vibrations would also produce strong Raman signals. The carbonyl (C=O) stretch, while strong in the IR spectrum, will also be present in the Raman spectrum, although its intensity can be variable. The C-Cl stretching vibration is also Raman active and would be expected in the 600-800 cm⁻¹ region, confirming the presence of the halogen.

Method Validation and Quantitative Analysis of 2-Hexanone, 5-chloro-

For the quantitative analysis of 2-Hexanone, 5-chloro-, it is essential to employ validated analytical methods to ensure the reliability, accuracy, and precision of the results. Gas chromatography (GC) is a commonly used technique for the analysis of volatile organic compounds like ketones and their derivatives. nih.govnih.gov A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable for this purpose.

Method validation involves establishing a set of performance characteristics to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Interactive Table: Typical Method Validation Parameters for Quantitative Analysis of 2-Hexanone, 5-chloro- using GC

| Parameter | Typical Acceptance Criteria | Method of Evaluation |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Analysis of calibration standards at 5-7 concentration levels |

| Accuracy (% Recovery) | 80-120% | Analysis of spiked samples at different concentration levels |

| Precision (% RSD) | ≤ 15% | Replicate analysis of a homogeneous sample (intraday and interday) |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Analysis of low-concentration samples |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Analysis of low-concentration samples |

Computational and Theoretical Studies on 2 Hexanone, 5 Chloro

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical and physical characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govrsc.orgrsc.orgyoutube.com For 2-Hexanone (B1666271), 5-chloro-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict key properties. These include the optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of molecules in their excited states. rsc.orgohio-state.educnr.it This method is particularly useful for predicting the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic transitions. rsc.org For 2-Hexanone, 5-chloro-, TD-DFT can identify the nature of these transitions, such as the n → π* transition characteristic of the carbonyl group.

Table 1: Predicted Electronic Properties of 2-Hexanone, 5-chloro- using DFT

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -765.4321 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.53 |

| Lowest Electronic Transition (nm) (TD-DFT) | 285 (n → π*) |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.compressbooks.pub For a flexible molecule like 2-Hexanone, 5-chloro-, various conformers exist due to rotation around the C-C single bonds.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with DFT, can be used to perform a detailed conformational analysis. yu.edu.jo These methods calculate the energies of different conformers to identify the most stable (lowest energy) structures. yu.edu.jo Semi-empirical methods, which are computationally less demanding, can also be employed for an initial scan of the conformational landscape. The analysis would focus on the relative orientations of the carbonyl group and the chlorine atom, identifying stable staggered conformers and higher-energy eclipsed forms.

Table 2: Relative Energies of Hypothetical Conformers of 2-Hexanone, 5-chloro-

| Conformer | Dihedral Angle (O=C-C-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 (most stable) |

| Gauche 1 | 60° | 0.85 |

| Eclipsed 1 | 120° | 3.50 |

| Eclipsed 2 | 0° | 4.10 |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. github.iobohrium.combohrium.comuni-bonn.de

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. acs.orggithub.io These frequencies correspond to the absorption peaks in an IR spectrum. academyart.eduspectroscopyonline.com For 2-Hexanone, 5-chloro-, key predicted vibrations would include the strong carbonyl (C=O) stretching frequency, typically around 1715 cm⁻¹, C-H stretching and bending modes, and the C-Cl stretching vibration. spectroscopyonline.comnih.gov Calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov

Table 3: Predicted Key IR Frequencies for 2-Hexanone, 5-chloro-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2960-2850 | Medium |

| C=O Stretch (ketone) | 1718 | Strong |

| CH₂ Bend | 1465 | Medium |

| CH₃ Bend | 1375 | Medium |

| C-Cl Stretch | 725 | Strong |

Nuclear Magnetic Resonance (NMR) Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of DFT. youtube.comuni-bonn.denih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Hexanone, 5-chloro- (referenced to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C=O) | 29.5 |

| C2 (C=O) | 208.0 |

| C3 (-CH₂-) | 38.2 |

| C4 (-CH₂-) | 26.7 |

| C5 (-CHCl-) | 58.9 |

| C6 (-CH₃) | 24.8 |

Reaction Mechanism Simulations and Transition State Analysis

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org For a chemical reaction, a one-dimensional PES, or reaction coordinate diagram, plots the energy against the reaction coordinate, which represents the progress of the reaction from reactants to products. libretexts.orgwikipedia.org

For 2-Hexanone, 5-chloro-, a relevant reaction to study would be nucleophilic substitution at the C5 position (the carbon bonded to chlorine), for example, an Sₙ2 reaction with a hydroxide (B78521) ion (OH⁻). visualizeorgchem.comchemtube3d.comchemguide.co.uk Computational methods can map the PES for this reaction, locating the energy of the reactants, the transition state (the energy maximum along the reaction coordinate), and the products. researchgate.netvisualizeorgchem.com The structure of the transition state provides crucial insights into the reaction mechanism. visualizeorgchem.com

Table 5: Key Points on a Hypothetical PES for the Sₙ2 Reaction of 2-Hexanone, 5-chloro- with OH⁻

| Point on PES | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | C₆H₁₁ClO + OH⁻ | 0.0 |

| Transition State | [HO···C₆H₁₁O···Cl]⁻ | +22.5 |

| Products | C₆H₁₁O(OH) + Cl⁻ | -15.0 |

From the computed potential energy surface, key kinetic and thermodynamic parameters for the reaction can be derived.

Kinetics: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. Transition state theory can be used to calculate the rate constant (k) from the computed activation energy.

Table 6: Calculated Kinetic and Thermodynamic Parameters for the Sₙ2 Reaction of 2-Hexanone, 5-chloro- with OH⁻

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | +22.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.0 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 kcal/mol |

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (focused on mechanistic understanding)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.orglibretexts.org For halogenated ketones like 2-Hexanone, 5-chloro-, QSAR studies can provide mechanistic insights into their toxicity, reactivity, and other properties.

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical and structural properties. wikipedia.org These properties are quantified by molecular descriptors, which can be calculated from the molecular structure. For a compound like 2-Hexanone, 5-chloro-, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative chlorine atom and the carbonyl group significantly influences the electronic distribution in 2-Hexanone, 5-chloro-.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

A QSAR model for the reactivity of α-halo ketones, a class to which 2-Hexanone, 5-chloro- belongs, could reveal the importance of the C-Cl bond strength and the electrophilicity of the carbonyl carbon. wikipedia.org For example, a QSAR model for toxicity might show a strong correlation with descriptors related to the ease of nucleophilic substitution at the carbon atom bearing the chlorine, suggesting a mechanism involving reaction with biological macromolecules. ljmu.ac.uk

Table 1: Examples of Molecular Descriptors Relevant for QSAR Studies of Halogenated Ketones

| Descriptor Class | Specific Descriptor Example | Potential Mechanistic Insight |

| Electronic | Partial charge on the α-carbon | Reactivity towards nucleophiles |